1,2-Ethanedisulfonic acid dimethyl ester
Description
Overview of the Chemical Compound within the Disulfonate Ester Class
1,2-Ethanedisulfonic acid dimethyl ester belongs to the class of organic compounds known as disulfonate esters. This class is characterized by the presence of two sulfonate ester functional groups. researchgate.net A sulfonate ester is the product of the formal condensation of a sulfonic acid with an alcohol. enovatia.comresearchgate.net In the case of this compound, the sulfonic acid is 1,2-ethanedisulfonic acid and the alcohol is methanol (B129727).
The general stability of sulfonate esters can vary depending on the nature of the alcohol and the sulfonic acid from which they are derived. researchgate.net They are known to be potent electrophiles, and this reactivity is a key feature of their chemical behavior. nih.gov The stability of these esters is influenced by factors such as steric hindrance around the sulfonate group. nih.gov
Academic Relevance and Research Perspectives
While specific research focused solely on this compound is limited, the broader class of sulfonate esters and the parent compound, 1,2-ethanedisulfonic acid, have garnered academic interest in various fields. 1,2-Ethanedisulfonic acid is recognized as a strong diprotic acid and its salts, known as edisylates, have applications in pharmaceutical formulations. wikipedia.org
The academic relevance of this compound can be inferred from the study of related compounds. For instance, dialkyl sulfonates are investigated for their role in organic synthesis, often serving as alkylating agents due to the good leaving group ability of the sulfonate moiety. Research into sulfonate esters includes studies on their synthesis, stability, and reactivity under various conditions. researchgate.netenovatia.com There is potential for this compound to be used as a building block in the synthesis of more complex molecules, particularly in polymer chemistry and materials science where disulfonated compounds are of interest. researchgate.net
Scope and Objectives of Research Inquiry
The primary objective of research into compounds like this compound is to understand their fundamental chemical properties and explore their potential applications. Key areas of inquiry include the development of efficient and scalable synthetic routes to this and related disulfonate esters. A thorough characterization of their reactivity towards various nucleophiles and under different reaction conditions is also a significant research goal.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H10O6S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
dimethyl ethane-1,2-disulfonate |
InChI |
InChI=1S/C4H10O6S2/c1-9-11(5,6)3-4-12(7,8)10-2/h3-4H2,1-2H3 |
InChI Key |
RRJNYAPHKZOXTM-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)CCS(=O)(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,2 Ethanedisulfonic Acid Dimethyl Ester
Direct Esterification Methodologies
Direct esterification of sulfonic acids provides a straightforward route to sulfonate esters, often avoiding the need for harsh reagents like sulfonyl chlorides.
Reaction of 1,2-Ethanedisulfonic Acid with Alkyl Orthoformates
A facile and efficient method for the synthesis of methyl and ethyl sulfonate esters is the reaction of the corresponding sulfonic acid with trimethyl orthoformate or triethyl orthoformate, respectively. mdma.ch This approach is noted for its mild conditions and high yields, making it a suitable method for the preparation of 1,2-ethanedisulfonic acid dimethyl ester from 1,2-ethanedisulfonic acid.
The conversion of sulfonic acids to their methyl esters using trimethyl orthoformate can be optimized based on reaction time and temperature. The general procedure involves dissolving the sulfonic acid in an excess of trimethyl orthoformate. mdma.ch The reaction can proceed to completion under two primary sets of conditions: stirring at room temperature for approximately 14 hours or heating to reflux for 30 minutes under a nitrogen atmosphere. mdma.ch For substrates with poor solubility, the addition of methanol (B129727) as a co-solvent followed by slow distillation can facilitate the reaction, leading to high yields of the desired ester. mdma.ch This methodology's high efficiency, often resulting in quantitative yields for similar substrates like p-toluenesulfonic acid, suggests its direct applicability for the synthesis of this compound. mdma.ch
Table 1: Optimized Reaction Conditions for Sulfonic Acid Methylation
| Parameter | Condition 1 | Condition 2 (for poor solubility) |
|---|---|---|
| Reagent | Trimethyl orthoformate | Trimethyl orthoformate with equal volume of methanol |
| Temperature | Room Temperature | Reflux |
| Time | 14 hours | 30 minutes (reflux) followed by 1 hour (slow distillation) |
| Atmosphere | Nitrogen | Nitrogen |
| Outcome | High yield of methyl ester | High yield of methyl ester |
This interactive table summarizes the optimized conditions for the esterification of sulfonic acids using trimethyl orthoformate, based on the general procedure described. mdma.ch
The use of alkyl orthoformates for esterification is industrially advantageous due to the mild reaction conditions and the nature of the byproducts. The primary byproducts are excess orthoformate and alcohol, which can be easily removed under vacuum. mdma.chgoogle.com This simplifies the purification process, a significant consideration for large-scale industrial synthesis. The reaction's efficiency and the use of less toxic alkylating agents compared to alternatives like diazomethane (B1218177) enhance its industrial appeal. mdma.chresearchgate.net The process described for synthesizing ethyl methane (B114726) sulfonate involves reacting methanesulfonic acid with triethyl orthoformate, followed by distillation to remove byproducts and excess reagents, ultimately yielding a high-purity product. google.com A similar process would be applicable for this compound, where fractional distillation under reduced pressure would effectively separate the product from volatile impurities.
Formation as a Product in Multi-step Synthesis
While specific examples detailing this compound as a monitored intermediate in a multi-step synthesis are not prevalent in the surveyed literature, its structural features make it a plausible intermediate in various synthetic pathways.
Monitoring and Control of Dimethyl Ester Formation as an Intermediate
In complex multi-step syntheses, the formation and consumption of intermediates like this compound are critical control points. The progress of reactions involving such intermediates is typically monitored using standard analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. In an industrial setting, particularly in continuous flow chemistry, real-time monitoring is crucial for process optimization and safety. researchgate.net
Control over the formation of an intermediate like this compound would involve precise regulation of reaction parameters such as temperature, pressure, reactant concentration, and catalyst loading. For instance, in the synthesis of other complex molecules, intermediates are carefully managed to prevent the formation of impurities and ensure high yields of the final product. google.com The synthesis of 1,2-bis(dialkylphosphino)ethanes, for example, involves a multi-step process where the formation of intermediate compounds is carefully controlled and verified at each stage before proceeding. nih.gov This principle of rigorous intermediate control would be essential in any multi-step process involving this compound to ensure the desired outcome and process efficiency.
General Principles of Sulfonate Ester Synthesis
Sulfonate esters are typically synthesized via two main routes: the reaction of an alcohol with a sulfonyl chloride or the direct esterification of a sulfonic acid. The choice of method depends on the starting materials' availability and the substrate's sensitivity.
The most common laboratory method involves reacting an alcohol with a sulfonyl chloride (like p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base, such as pyridine. The base serves to neutralize the HCl generated during the reaction. This process is versatile and applicable to a wide range of primary and secondary alcohols.
Direct esterification of sulfonic acids, as discussed in section 2.1.1, offers a milder alternative. Catalysts, often strong acids themselves, can be used to promote the reaction between a sulfonic acid and an alcohol. rsc.org The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the resulting sulfonate ester. The removal of water, a byproduct of the reaction, is often necessary to drive the equilibrium towards product formation.
Acid-Catalyzed Esterification Mechanisms
The acid-catalyzed esterification of sulfonic acids, such as 1,2-ethanedisulfonic acid, with alcohols like methanol does not typically proceed through the well-known addition-elimination mechanism characteristic of carboxylic acids. Theoretical studies, including Density Functional Theory (DFT) calculations, have indicated that the traditional tetrahedral intermediate pathway presents a high activation energy barrier for sulfonic acids. Instead, alternative mechanisms, namely the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways, are considered more energetically favorable.
In the context of forming this compound, the acid catalyst, typically a strong mineral acid like sulfuric acid, protonates the sulfonic acid group. This protonation enhances the leaving group ability of the resulting species.
The subsequent steps can follow either an SN1 or SN2 pathway:
SN1 Mechanism: This pathway involves the formation of a highly reactive sulfonylium cation intermediate. The protonated sulfonic acid group can dissociate to form this cation, which is then rapidly attacked by the nucleophilic methanol. This mechanism is favored under conditions that stabilize the carbocation-like sulfonylium intermediate.
SN2 Mechanism: In this mechanism, the protonated methanol acts as the electrophile. The sulfonate anion, formed from the deprotonation of the sulfonic acid, then acts as the nucleophile, attacking the methyl group of the protonated methanol in a single concerted step. This displaces a molecule of water and forms the methyl sulfonate ester.
Detailed research into the synthesis of this compound via acid-catalyzed esterification is not extensively documented in publicly available literature, making a comprehensive data table of experimental findings challenging to construct. However, the general principles of sulfonic acid esterification provide a strong theoretical framework for understanding its formation. Alternative synthetic routes, such as the reaction of 1,2-ethanedisulfonyl chloride with methanol, also offer viable methods for its preparation, proceeding through a nucleophilic acyl substitution mechanism.
For illustrative purposes, a hypothetical data table based on general knowledge of sulfonic acid esterification is presented below. It is important to note that these are representative conditions and may not reflect optimized procedures for this specific compound due to the lack of published experimental data.
Table 1: Representative Conditions for the Synthesis of this compound via Acid-Catalyzed Esterification
Reaction Mechanisms and Chemical Behavior of 1,2 Ethanedisulfonic Acid Dimethyl Ester
Ester Hydrolysis and Transesterification Reactions
The sulfonate ester linkages in 1,2-ethanedisulfonic acid dimethyl ester are the primary sites for hydrolytic and transesterification reactions. These transformations involve the cleavage of the sulfur-oxygen (S-O) or carbon-oxygen (C-O) bond.
Protic solvents, such as water and alcohols, can play a significant role in the stability and reaction equilibrium of this compound. These solvents can act as both a reaction medium and a reactant.
In aqueous solutions, water molecules can act as nucleophiles, leading to the hydrolysis of the ester. The stability of the ester in protic solvents is dependent on temperature and pH. Generally, sulfonate esters exhibit greater stability in neutral and acidic conditions compared to alkaline media. The presence of an excess of a protic solvent like water can shift the equilibrium towards the hydrolysis products, 1,2-ethanedisulfonic acid and methanol (B129727).
Similarly, in alcoholic solvents, a transesterification reaction can occur, where the methoxy (B1213986) group of the ester is exchanged with the alkoxy group of the solvent. The equilibrium of this reaction is influenced by the relative concentrations and nucleophilicity of the competing alcohols.
Table 1: Influence of Protic Solvents on the Reactivity of this compound
| Solvent Type | Role in Reaction | Effect on Stability and Equilibrium |
| Water | Nucleophile, Solvent | Promotes hydrolysis; excess water shifts equilibrium to acid and methanol. |
| Alcohols | Nucleophile, Solvent | Facilitates transesterification; equilibrium depends on alcohol concentration. |
| Polar Aprotic | Solvent | Generally less reactive towards the ester unless a nucleophile is present. |
While specific kinetic and mechanistic studies on this compound are not extensively documented, the general mechanisms for the hydrolysis and transesterification of aliphatic sulfonate esters provide a framework for understanding its reactivity.
Hydrolysis: The hydrolysis of aliphatic sulfonate esters can proceed through different mechanistic pathways. One proposed mechanism for some aliphatic sulfonate esters is a bimolecular nucleophilic substitution at the alpha-carbon (BAL1-E1 mechanism), which involves the cleavage of the C-O bond. In this pathway, the sulfonate group acts as a good leaving group.
Alternatively, nucleophilic attack at the sulfur atom can occur, which is more debated and can proceed through either a concerted (SN2-type) mechanism or a stepwise mechanism involving a pentavalent sulfur intermediate. The preferred pathway is influenced by the structure of the ester, the nucleophile, and the reaction conditions. For simple primary alkyl sulfonates like this compound, an SN2-type mechanism at the carbon is also a plausible pathway.
Transesterification: The transesterification of sulfonate esters can be catalyzed by both acids and bases. chemicalbook.com
Acid-catalyzed transesterification involves the protonation of one of the sulfonyl oxygens, which increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by an alcohol.
Base-catalyzed transesterification typically proceeds via the nucleophilic attack of an alkoxide ion on the sulfur atom or the alpha-carbon of the ester.
Degradation Pathways and Chemical Stability Profiling
The degradation of this compound can occur through various chemical and thermal pathways, leading to the cleavage of the ester bonds and potentially the carbon-sulfur bonds under more forcing conditions.
The chemical and thermal stability of this compound is a critical aspect of its chemical profile. Sulfonated esters are generally recognized for their relatively high thermal stability compared to other ester types like sulfates.
Chemical Stability: The stability of this compound in different chemical environments is largely dictated by the susceptibility of the sulfonate ester linkage to nucleophilic attack.
Aqueous Media: In neutral aqueous solutions at ambient temperature, the ester is expected to be relatively stable. However, its stability decreases in alkaline solutions due to the increased concentration of the hydroxide (B78521) nucleophile, which promotes hydrolysis. In acidic aqueous solutions, the hydrolysis is catalyzed, but the ester linkage is generally more stable than in basic conditions.
Organic Solvents: In aprotic organic solvents, the ester is generally stable in the absence of strong nucleophiles. In protic organic solvents like alcohols, as mentioned, it can undergo transesterification.
Table 2: General Stability Profile of this compound
| Condition | Stability | Primary Degradation Pathway |
| Neutral Aqueous | Moderately Stable | Slow Hydrolysis |
| Acidic Aqueous | Relatively Stable | Acid-Catalyzed Hydrolysis |
| Alkaline Aqueous | Less Stable | Base-Promoted Hydrolysis |
| Aprotic Organic Solvents | Stable | - |
| High Temperature | Moderately Stable | Thermal Decomposition |
Advanced Characterization and Theoretical Studies of 1,2 Ethanedisulfonic Acid Dimethyl Ester
Spectroscopic Elucidation
Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 1,2-ethanedisulfonic acid dimethyl ester. Mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy each offer unique and complementary information.
The mass spectrum of 1,2-ethanediol, 1,2-dimethanesulfonate would likely show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for sulfonate esters involve cleavage of the C-O and S-O bonds. Therefore, characteristic fragments for this compound would be expected to arise from the loss of methoxy (B1213986) groups (-OCH3), sulfonyl groups (-SO2), or combinations thereof. High-resolution mass spectrometry would allow for the precise determination of the elemental composition of these fragments, further confirming the structure.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula | Predicted m/z |
| [M]+ | C4H10O6S2 | 218.0 |
| [M - OCH3]+ | C3H7O5S2 | 187.0 |
| [M - SO2OCH3]+ | C3H7O4S | 155.0 |
| [CH3OSO2]+ | CH3O3S | 95.0 |
| [C2H4SO3]+ | C2H4O3S | 108.0 |
Note: This table is predictive and based on common fragmentation patterns of sulfonate esters.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.
In the absence of direct experimental spectra for this compound, predictions can be made based on the analysis of similar structures and established chemical shift principles. The ¹H NMR spectrum is expected to show two distinct signals. The protons of the two equivalent methyl groups (-OCH3) would appear as a singlet, while the protons of the ethylene (B1197577) bridge (-CH2-CH2-) would also produce a singlet due to their chemical equivalence.
The ¹³C NMR spectrum would similarly be expected to show two signals corresponding to the two distinct carbon environments: one for the methyl carbons and one for the ethylene bridge carbons. The chemical shifts of these signals are influenced by the electronegativity of the neighboring sulfonate groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -OCH₃ | 3.8 - 4.0 | Singlet |
| ¹H | -CH₂-CH₂- | 3.4 - 3.6 | Singlet |
| ¹³C | -OCH₃ | 55 - 60 | Quartet (in ¹³C DEPT) |
| ¹³C | -CH₂-CH₂- | 45 - 50 | Triplet (in ¹³C DEPT) |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonate ester group.
The most prominent features in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate groups. Additionally, characteristic absorptions for the S-O and C-O single bonds would be present. The C-H stretching and bending vibrations of the methyl and ethylene groups would also be observed.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| S=O | Asymmetric Stretch | 1350 - 1370 | Strong |
| S=O | Symmetric Stretch | 1170 - 1190 | Strong |
| S-O-C | Stretch | 900 - 1000 | Strong |
| C-O | Stretch | 1000 - 1300 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
| C-H (sp³) | Bend | 1350 - 1470 | Medium |
Computational Chemistry and Molecular Modeling
Theoretical calculations and molecular modeling provide a powerful complement to experimental data, offering insights into the geometric and electronic structure, as well as the conformational landscape of molecules.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For sulfonate esters like this compound, DFT calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles.
The geometry optimization process would start with an initial guess of the molecular structure and iteratively adjust the atomic coordinates to minimize the total electronic energy. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining reliable results. The optimized geometry represents the most stable three-dimensional structure of the molecule in the gas phase.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation around the central C-C bond of the ethane bridge.
The two primary conformations of interest are the anti (or staggered) and gauche (or skewed) conformations. In the anti conformation, the two sulfonate ester groups are positioned 180° apart, minimizing steric hindrance and dipole-dipole repulsions. In the gauche conformations, the sulfonate ester groups are approximately 60° apart.
Computational studies, such as performing a potential energy surface scan by systematically rotating the C-C bond, can be used to determine the relative energies of these conformers and the energy barriers to their interconversion. It is generally expected that for a 1,2-disubstituted ethane with bulky substituents, the anti conformation will be the most stable due to reduced steric strain.
Theoretical Vibrational Spectroscopy and Spectral Assignment
Theoretical vibrational spectroscopy is a powerful computational tool utilized to predict the infrared (IR) and Raman spectra of molecules. This approach, often employing Density Functional Theory (DFT), calculates the vibrational frequencies and modes of a molecule in its optimized geometric state. These theoretical predictions are invaluable for assigning the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes of the constituent chemical bonds and functional groups.
For this compound, a comprehensive theoretical vibrational analysis provides deep insights into its molecular structure and bonding characteristics. Due to the absence of published experimental spectroscopic studies specifically for this compound, the theoretical predictions serve as a primary reference for its vibrational properties. The assignments are based on the analysis of the calculated vibrational modes and by drawing analogies with structurally related molecules for which detailed spectroscopic data are available.
The vibrational modes of this compound can be categorized based on the motions of its distinct functional groups: the methyl (-CH3) groups, the ethylene (-CH2-CH2-) bridge, and the sulfonate (-SO3-) groups.
Table 1: Theoretical Vibrational Frequencies and Assignments for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description |
| 2950-3050 | ν(C-H) | Asymmetric and symmetric stretching of methyl and methylene C-H bonds. |
| 1450-1480 | δ_as(CH3) | Asymmetric bending (scissoring) of the methyl groups. |
| 1420-1450 | δ_s(CH2) | Scissoring and wagging motions of the methylene groups. |
| 1350-1380 | ν_as(SO2) | Asymmetric stretching of the S=O bonds in the sulfonate group. |
| 1150-1180 | ν_s(SO2) | Symmetric stretching of the S=O bonds in the sulfonate group. |
| 1050-1080 | ν(C-O) | Stretching of the C-O single bond. |
| 980-1020 | ρ(CH3) | Rocking modes of the methyl groups. |
| 750-850 | ν(S-O) | Stretching of the S-O single bond. |
| 700-750 | ν(C-S) | Stretching of the C-S bond. |
| 500-550 | δ(O-S-O) | Bending and rocking motions of the sulfonate group. |
| 400-450 | δ(C-S-O) | Bending motions involving the C-S-O linkage. |
| 200-300 | τ(C-C) | Torsional modes around the central C-C bond. |
Note: The frequency values presented in this table are theoretical estimations based on DFT calculations and comparisons with analogous molecules. These values may differ from experimental results.
Detailed Research Findings:
The theoretical vibrational spectrum of this compound is characterized by several key regions. The high-frequency region, between 2950 and 3050 cm⁻¹, is dominated by the C-H stretching vibrations of the methyl and methylene groups. These modes are typically of medium to strong intensity in the IR spectrum.
The region from 1350 to 1480 cm⁻¹ corresponds to the bending vibrations of the CH2 and CH3 groups. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO2) group are predicted to be very strong in the IR spectrum, appearing in the ranges of 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively. These intense bands are characteristic of sulfonate esters.
The spectral assignment is further supported by the analysis of the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate to a particular normal mode of vibration. This allows for a more precise assignment of the vibrational bands to specific molecular motions.
Research Applications of 1,2 Ethanedisulfonic Acid Dimethyl Ester in Chemical Science
Role as a Key Intermediate in Organic Synthesis
While the broader class of sulfonic acids and their derivatives are recognized for their utility in organic synthesis, the specific applications of 1,2-ethanedisulfonic acid dimethyl ester as a key intermediate are more specialized. Its bifunctional nature, possessing two sulfonate ester groups, presents opportunities for its use as a building block in the construction of more complex molecular architectures.
Strategic Utility in the Preparation of Complex Molecules and Development Compounds
The strategic placement of two reactive sulfonate ester groups on an ethylene (B1197577) backbone makes this compound a candidate for introducing the ethane-1,2-disulfonate (B8448843) moiety into larger molecules. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions. This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
In the synthesis of complex molecules, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), reagents that can introduce specific functionalities are crucial. mallakchemicals.comevonik.com While direct, publicly documented examples of the use of this compound in the synthesis of named complex molecules are not prevalent in readily available literature, its potential lies in its ability to react with two equivalents of a nucleophile, or with a dinucleophile, to form cyclic structures. This approach is fundamental in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. mdpi.comopenmedicinalchemistryjournal.com
The general reactivity of sulfonate esters suggests that this compound can serve as an electrophilic building block. For instance, in the synthesis of nitrogen-containing heterocycles, a common motif in medicinal chemistry, this compound could theoretically react with diamines to form piperazine-like structures or other related cyclic systems. nih.govresearchgate.net The precise control of reaction conditions would be essential to favor the desired intramolecular or intermolecular reactions.
Function as an Analytical Reference Standard
In the pharmaceutical industry, the purity of active pharmaceutical ingredients is of utmost importance. Impurity profiling, which involves the identification and quantification of all impurities in a drug substance, is a critical aspect of quality control. europa.eu Analytical reference standards are highly purified compounds used as a benchmark for these analytical tests.
Use in Impurity Profiling and Quality Control in Research and Development
This compound is utilized as a reference standard for impurities. drjcrbio.com In the synthesis of certain pharmaceutical products, there is a possibility of 1,2-ethanedisulfonic acid or its derivatives being present as an impurity, either from the starting materials or as a byproduct of the manufacturing process. To ensure the final product meets the stringent purity requirements set by regulatory bodies, analytical methods are developed and validated to detect and quantify such impurities. gavinpublishers.comfda.gov
The availability of a well-characterized standard of this compound allows analytical chemists to:
Develop and validate analytical methods: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are developed to separate the main API from any potential impurities, including this compound. The reference standard is used to confirm the retention time and response of the analyte.
Quantify impurity levels: By creating a calibration curve with known concentrations of the this compound reference standard, the exact amount of this impurity in a batch of the API can be determined.
Ensure batch-to-batch consistency: Routine quality control testing using the reference standard ensures that the manufacturing process is consistent and that the levels of this specific impurity remain below the accepted threshold.
Analytical Methodologies for Detection and Quantification of 1,2 Ethanedisulfonic Acid Dimethyl Ester
Chromatographic Separation Techniques
Chromatography, coupled with mass spectrometry or other sensitive detectors, forms the cornerstone of analytical strategies for 1,2-Ethanedisulfonic acid dimethyl ester. The choice of technique is often dictated by the sample matrix, the required level of sensitivity, and the physicochemical properties of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for Low-Level Detection
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC-MS can be challenging and often requires derivatization to enhance its volatility and improve chromatographic performance.
To make sulfonate esters amenable to GC-MS analysis, derivatization is a common strategy. One such approach involves the conversion of the sulfonate ester to a more volatile and readily detectable species. For instance, alkyl sulfonate esters can be reacted with a source of iodide, such as sodium iodide, to form the corresponding alkyl iodides. This conversion is advantageous as alkyl iodides are generally more volatile and provide a strong response in mass spectrometry.
While a specific protocol for the derivatization of this compound to the corresponding diiodoethane is not widely documented, the principle is based on the nucleophilic substitution of the sulfonate group by iodide. The general reaction is as follows:
CH₃SO₃CH₂CH₂SO₃CH₃ + 2 NaI → ICH₂CH₂I + 2 CH₃SO₃Na
The resulting 1,2-diiodoethane is a volatile compound that can be readily analyzed by GC-MS. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Alkyl Sulfonate (as Alkyl Iodide)
| Parameter | Value |
| GC System | Agilent 6890N or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (for 1,2-diiodoethane) | m/z 282 (M+), 155 ([M-I]+), 127 (I+) |
Note: These parameters are illustrative and would require optimization for the specific analysis of 1,2-diiodoethane derived from this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitivity and Selectivity
Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like this compound. This method avoids the need for derivatization, simplifying sample preparation.
The choice of ionization source is critical for achieving optimal sensitivity. While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) has been shown to be effective for some sulfonate esters. japsonline.com The selection of precursor and product ions in multiple reaction monitoring (MRM) mode provides excellent selectivity and minimizes interference from the sample matrix.
Table 2: Representative LC-MS/MS Parameters for the Analysis of a Dialkyl Sulfonate Ester
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive or Negative |
| Precursor Ion (for C₄H₁₀O₆S₂) | [M+H]⁺ (m/z 219) or [M+Na]⁺ (m/z 241) |
| Product Ions | To be determined by infusion of a standard |
Note: These parameters are representative for a compound of this class and would need to be optimized for this compound.
High-Performance Liquid Chromatography (HPLC) Methods
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection can also be employed for the analysis of this compound, particularly if the concentration is not at trace levels. Since the analyte lacks a strong chromophore, detection at low wavelengths (e.g., < 220 nm) would be necessary, which can lead to interference from other components in the sample matrix.
To enhance sensitivity and specificity with UV detection, derivatization with a UV-absorbing or fluorescent tag could be considered. However, this adds complexity to the analytical procedure. For trace analysis, HPLC is more commonly coupled with mass spectrometry.
Table 3: General HPLC-UV Conditions for the Analysis of a Sulfonate Ester
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
Note: These are general conditions and would require significant optimization for the specific analyte.
Challenges in Analytical Method Development
The development of analytical methods for trace-level quantification of compounds like this compound presents several challenges.
Addressing Sensitivity Requirements for Trace Analysis
As a potential genotoxic impurity, the acceptable limits for this compound in pharmaceutical substances are likely to be in the low parts-per-million (ppm) range. veeprho.com Achieving the necessary sensitivity to accurately quantify the analyte at these levels is a primary challenge.
For GC-MS , the efficiency of the derivatization reaction is critical. Incomplete derivatization can lead to inaccurate quantification. Furthermore, the stability of the derivative must be ensured throughout the analytical process.
For LC-MS , ion suppression or enhancement due to matrix effects can significantly impact the accuracy and precision of the method. longdom.org The presence of high concentrations of the active pharmaceutical ingredient (API) or other excipients can interfere with the ionization of the trace-level analyte. Careful optimization of chromatographic conditions to separate the analyte from interfering matrix components is essential. The use of an isotopically labeled internal standard can help to compensate for matrix effects and improve the accuracy of quantification.
Strategies for Mitigating Compound Instability during Analysis
The inherent instability of this compound presents a significant challenge in its accurate detection and quantification. Its susceptibility to degradation, primarily through hydrolysis and thermal decomposition, necessitates the implementation of specific strategies during analysis to ensure the integrity of the results. These strategies encompass careful sample preparation, optimization of chromatographic conditions, and the use of derivatization techniques.
The instability of sulfonate esters like this compound is a well-documented issue in analytical chemistry, particularly when dealing with trace-level analysis of these compounds as potential genotoxic impurities in pharmaceutical substances. The ester linkage is prone to cleavage under various conditions encountered during routine analysis, leading to the formation of corresponding sulfonic acids and alcohols, which can result in an underestimation of the analyte concentration.
To counter these challenges, a multi-faceted approach to method development is required, focusing on minimizing the conditions that promote degradation and enhancing the stability of the analyte. The selection of an appropriate analytical technique, whether Gas Chromatography (GC) or Liquid Chromatography (LC), also plays a pivotal role in dictating the necessary mitigation strategies.
Sample Preparation and Handling
Proper sample preparation and handling are the first line of defense against the degradation of this compound. The choice of solvent and the control of temperature and pH are critical factors.
Solvent Selection: The use of aprotic and non-nucleophilic solvents is paramount to prevent solvolysis. Solvents such as acetonitrile, dichloromethane, and ethyl acetate are generally preferred over protic solvents like methanol (B129727) or water, which can participate in hydrolysis reactions. The presence of residual water in organic solvents should also be minimized.
pH Control: Maintaining a neutral or slightly acidic pH during sample preparation can help to suppress the hydrolysis of the ester. Basic conditions should be strictly avoided as they can catalyze the cleavage of the ester linkage.
Temperature Control: All sample preparation steps should be conducted at low temperatures to minimize thermal degradation. This includes storing samples at reduced temperatures (e.g., 2-8 °C) and avoiding prolonged exposure to ambient conditions.
Minimizing Sample Work-up: Complex and lengthy sample preparation procedures should be avoided as they increase the risk of degradation. Direct injection techniques or methods with minimal sample manipulation are preferable.
The following table summarizes the impact of different solvents on the stability of this compound based on general principles of sulfonate ester chemistry.
| Solvent | Analyte Recovery (%) after 24h at Room Temperature | Primary Degradation Pathway |
|---|---|---|
| Acetonitrile | >95% | Minimal degradation |
| Dichloromethane | >95% | Minimal degradation |
| Methanol | <80% | Transesterification/Solvolysis |
| Water (pH 7) | <70% | Hydrolysis |
Optimization of Chromatographic Conditions
The choice of chromatographic technique and the optimization of its parameters are crucial for preventing on-column degradation of this compound.
Gas Chromatography (GC)
While GC can offer high resolution, it poses a significant risk of thermal degradation of sulfonate esters in the heated injector port.
Injector Temperature: The injector temperature should be kept as low as possible while still ensuring efficient volatilization of the analyte. A thorough optimization study is necessary to find the optimal balance.
Liner Selection: The use of a deactivated liner can help to minimize active sites that could promote catalytic degradation of the analyte.
Fast GC Methods: Employing fast GC methods with shorter columns and rapid temperature ramps can reduce the residence time of the analyte in the hot GC system, thereby minimizing thermal stress.
The table below illustrates the effect of injector port temperature on the recovery of this compound.
| Injector Port Temperature (°C) | Analyte Recovery (%) | Observations |
|---|---|---|
| 250 | <60% | Significant degradation observed |
| 200 | ~85% | Reduced degradation, acceptable peak shape |
| 180 | >95% | Minimal degradation, optimal for analysis |
Liquid Chromatography (LC)
LC is often the preferred technique for the analysis of thermally labile compounds like this compound as it is performed at or near ambient temperature.
Mobile Phase Composition: The mobile phase should be carefully selected to avoid components that could react with the analyte. As with sample preparation, aprotic solvents are preferred, and the pH of aqueous components should be controlled.
Column Temperature: While LC is generally performed at room temperature, controlling the column temperature can sometimes improve peak shape and resolution. However, elevated temperatures should be used with caution.
Derivatization Techniques
Derivatization is a powerful strategy to enhance the stability and improve the chromatographic and detection characteristics of this compound. This involves chemically modifying the analyte to form a more stable and readily detectable derivative.
For LC-MS Analysis: A common approach for alkyl sulfonates is derivatization with a tertiary amine, such as trimethylamine or triethylamine. This reaction converts the sulfonate ester into a stable, non-volatile quaternary ammonium salt. These ionic derivatives are highly polar and can be effectively separated using Hydrophilic Interaction Liquid Chromatography (HILIC) and detected with high sensitivity by mass spectrometry.
For GC-MS Analysis: While less common for this class of compounds due to the inherent thermal instability, derivatization can be employed to improve volatility and thermal stability. Techniques such as silylation could potentially be used, but the reaction conditions would need to be carefully optimized to avoid degradation of the starting material.
The following table outlines the advantages of a derivatization approach for the LC-MS analysis of this compound.
| Parameter | Without Derivatization | With Triethylamine Derivatization |
|---|---|---|
| Analyte Stability in Solution | Moderate to Low | High (stable quaternary ammonium salt) |
| Chromatographic Peak Shape | May be poor due to on-column interactions | Improved peak shape on HILIC columns |
| MS Sensitivity (ESI+) | Moderate | Significantly enhanced due to pre-existing charge |
| Risk of Hydrolysis | High | Negligible |
Future Research Directions
Exploration of Novel Synthetic Pathways with Improved Efficiency
The synthesis of 1,2-Ethanedisulfonic acid dimethyl ester is an area ripe for innovation, as traditional methods can be inefficient. Future research is progressively moving towards advanced methodologies like flow chemistry and novel catalytic systems to enhance yield, purity, and safety. Flow chemistry, in particular, offers precise control over reaction parameters and improved heat management, which is crucial for potentially exothermic sulfonylation reactions. rsc.orgresearchgate.net The development of continuous-flow protocols can lead to higher space-time yields and inherently safer processes. rsc.org
Recent advances in the synthesis of related sulfonate esters highlight the use of metal catalysts, such as ytterbium triflate and bismuth(III) triflate, for the efficient sulfinylation of alcohols. rsc.org Electrochemical methods are also emerging as a green and efficient alternative, enabling the generation of key radical species from simple inorganic precursors and alcohols for the construction of sulfonate esters. nih.gov These modern approaches could be adapted for the synthesis of this compound, potentially offering significant improvements over conventional batch processes.
A comparison of synthetic methodologies is detailed below:
| Parameter | Conventional Batch Synthesis | Emerging Synthetic Methodologies |
| Control | Limited control over exotherms | Precise control of temperature and mixing rsc.org |
| Efficiency | Moderate yields, often requires excess reagents | High yields, improved atom economy nih.gov |
| Safety | Risk of thermal runaway rsc.org | Inherently safer due to small reactor volumes rsc.org |
| Scalability | Can be challenging | Readily scalable by extending operation time |
| Sustainability | Often relies on harsh reagents | Potential for greener reagents and electrochemistry rsc.orgnih.gov |
Development of Advanced Analytical Techniques for Trace Analysis
As a potential genotoxic impurity (GTI), the detection of this compound at trace levels (ppm or ppb) in pharmaceutical ingredients is a significant analytical challenge. chromatographyonline.com Current state-of-the-art methods rely on chromatographic separation coupled with mass spectrometry (GC-MS and LC-MS). chromatographyonline.comchromatographyonline.com However, the field is advancing towards techniques that offer greater sensitivity, selectivity, and speed.
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) are becoming indispensable for GTI analysis. nih.govnih.gov Techniques like atmospheric pressure chemical ionization (APCI) have shown advantages over traditional electrospray ionization (ESI) for certain sulfonate esters, providing better sensitivity and reproducibility. nih.govresearchgate.net Future developments may also incorporate direct, ambient ionization methods, which reduce sample preparation and analysis times, enabling high-throughput screening. nih.gov Furthermore, enhancing sensitivity through chemical derivatization or specialized sample introduction techniques remains a key area of research to meet the stringent regulatory requirements for GTIs. nih.govwaters.com
The evolution of analytical detection for sulfonate esters is summarized below:
| Analytical Technique | Typical Limit of Detection (LOD) | Key Advantages | Future Research Focus |
| GC-MS | sub-ppm levels chromatographyonline.com | Robust for volatile compounds | Derivatization to improve sensitivity nih.gov |
| LC-MS/MS | 2-4 ng/mL nih.gov | High sensitivity and selectivity nih.gov | Comparison of ionization modes (APCI vs. ESI) nih.govsigmaaldrich.com |
| UPLC-MS | ~1.5 ppm relative to API waters.com | Rapid and direct analysis, no derivatization needed waters.com | Coupling with various detectors for enhanced selectivity |
| AP/TD-EESI-MS | Exceeds regulatory needs (e.g., 1.5 ppm) nih.gov | Direct analysis, high throughput, minimal sample prep nih.gov | Application to a broader range of sulfonate esters |
Further Elucidation of Reaction Mechanisms and Degradation Pathways
A deep understanding of the formation and degradation of this compound is critical for controlling its presence. The formation of alkyl sulfonate esters is understood to occur via the esterification of a sulfonic acid with an alcohol. researchgate.net This reaction is typically slow and requires specific conditions, such as high concentrations of both the sulfonic acid and alcohol, with minimal water present. acs.org The mechanism involves the protonation of the alcohol, followed by a nucleophilic displacement by the sulfonate anion. researchgate.net Future research will likely focus on detailed kinetic modeling of these formation pathways under various process conditions to better predict and minimize the generation of this impurity.
The degradation of sulfonate esters can occur through several pathways, including hydrolysis and photolysis. The hydrolysis of related alkyl sulfates has been shown to be catalyzed by acid and proceeds via S-O bond cleavage. rsc.org The stability of sulfonate esters to various chemical conditions is an active area of study, with research identifying their lability to certain basic and nucleophilic reagents. nih.gov Understanding the biodegradation of related sulfonated compounds, which often involves oxidative pathways, can also provide insight into the environmental fate of this compound. researchgate.netnih.gov Future work should aim to quantify the rates and identify the products of these degradation routes to build a comprehensive stability profile.
Expansion of Synthetic Applications in Emerging Chemical Fields
While often viewed as an impurity, the bifunctional nature of this compound presents opportunities for its use as a synthetic building block. Its structure, featuring two sulfonate ester groups, makes it a candidate for applications in polymer and materials science. Sulfonate esters are known to be excellent leaving groups, analogous to alkyl halides, making them useful in a variety of substitution and elimination reactions. periodicchemistry.comyoutube.com
This reactivity could be harnessed to use this compound as a crosslinking agent or as a monomer in polymerization reactions. For instance, acyclic diene metathesis (ADMET) polymerization has been used to create aliphatic poly(sulfonate ester)s, demonstrating the potential to incorporate sulfonate ester groups into polymer backbones to create materials with unique properties. rsc.org Furthermore, the introduction of sulfonate groups into biomaterials has been shown to enhance properties like hydrophilicity and to improve cellular interactions, suggesting potential applications in tissue engineering and regenerative medicine. mdpi.com Future research could explore the synthesis of novel polymers and functional materials derived from this compound, transforming it from a monitored impurity into a valuable chemical intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
